2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an oxan-4-yl group and a carboxylic acid functional group. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminopyridine with appropriate aldehydes or ketones under acidic or basic conditions . The oxan-4-yl group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group can be introduced via oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve efficient synthesis . Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The oxan-4-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. These interactions result in the observed biological effects, such as anti-inflammatory and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the oxan-4-yl group.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Similar to the target compound but without the oxan-4-yl group.
Uniqueness
2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)12-11(9-4-7-18-8-5-9)14-10-3-1-2-6-15(10)12/h1-3,6,9H,4-5,7-8H2,(H,16,17) |
InChI Key |
YWQXHZDMROSXHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(N3C=CC=CC3=N2)C(=O)O |
Origin of Product |
United States |
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